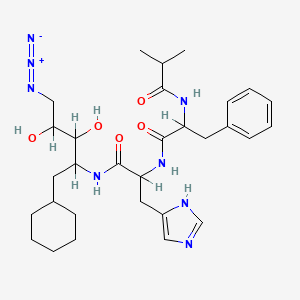

A-62198

Description

Properties

CAS No. |

117978-26-4 |

|---|---|

Molecular Formula |

C30H44N8O5 |

Molecular Weight |

596.7 g/mol |

IUPAC Name |

N-[1-[[1-[(5-azido-1-cyclohexyl-3,4-dihydroxypentan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C30H44N8O5/c1-19(2)28(41)36-24(14-21-11-7-4-8-12-21)29(42)37-25(15-22-16-32-18-33-22)30(43)35-23(13-20-9-5-3-6-10-20)27(40)26(39)17-34-38-31/h4,7-8,11-12,16,18-20,23-27,39-40H,3,5-6,9-10,13-15,17H2,1-2H3,(H,32,33)(H,35,43)(H,36,41)(H,37,42) |

InChI Key |

KYZQHPHXYFTWRL-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](CN=[N+]=[N-])O)O |

Canonical SMILES |

CC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(CN=[N+]=[N-])O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 62198 A-62198 dimethylacetyl-Phe-His-NHCH(cyclohexylmethyl)CH(OH)CH(OH)CH2N3 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of A-62198 (Ramoplanin)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ramoplanin (B549286), also known as A-62198, is a potent lipoglycodepsipeptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including drug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability.[3][4] Ramoplanin achieves this by sequestering Lipid II, a critical precursor in the peptidoglycan synthesis pathway.[1][5][6] This sequestration prevents the subsequent enzymatic steps of transglycosylation and transpeptidation, leading to a weakened cell wall and eventual cell lysis.[4][7] At concentrations at or above the minimal bactericidal concentration (MBC), Ramoplanin also exhibits a secondary mechanism involving the induction of bacterial membrane depolarization, which contributes to its rapid bactericidal effects.[5][8]

Primary Mechanism of Action: Lipid II Sequestration

The principal antibacterial activity of Ramoplanin stems from its high-affinity binding to Lipid II, a membrane-anchored precursor molecule essential for the formation of the bacterial cell wall.

Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is a vital structure composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process, with the final stages occurring on the external surface of the cytoplasmic membrane.

Lipid II serves as the carrier molecule that transports the NAG-NAM-pentapeptide monomer unit from the cytoplasm across the cell membrane to the site of peptidoglycan assembly. Once on the outer leaflet of the membrane, transglycosylase enzymes polymerize the glycan chains by incorporating the disaccharide-pentapeptide unit from Lipid II. Subsequently, transpeptidase enzymes cross-link the peptide side chains, providing structural integrity to the cell wall.

Ramoplanin disrupts this process by forming a stable complex with Lipid II.[7] It is now understood that Ramoplanin binds as a dimer to Lipid II, with a stoichiometric ratio of 2:1 (Ramoplanin:Lipid II).[9] This binding is characterized by a high affinity, with a dissociation constant (Kd) in the nanomolar range.[9] By sequestering Lipid II, Ramoplanin effectively removes the substrate from the transglycosylase enzymes, thereby halting the elongation of the peptidoglycan chains.[4][6] This leads to the cessation of cell wall synthesis, compromising the structural integrity of the bacterium and resulting in cell death, particularly in the osmotic environment of the host.[7]

Initial hypotheses suggested that Ramoplanin might inhibit the intracellular enzyme MurG, which catalyzes the conversion of Lipid I to Lipid II. However, further research has demonstrated that Ramoplanin preferentially inhibits the transglycosylation step due to a higher affinity for Lipid II over Lipid I.[4][6]

dot

Figure 1. Inhibition of Peptidoglycan Biosynthesis by Ramoplanin.

Secondary Mechanism of Action: Membrane Depolarization

In addition to its primary mode of action, Ramoplanin exhibits a secondary, concentration-dependent mechanism that contributes to its bactericidal activity. At concentrations at or above its MBC, Ramoplanin has been shown to induce depolarization of the bacterial cytoplasmic membrane.[5][8]

This effect is thought to be a result of Ramoplanin's interaction with the bacterial membrane, for which it shows a higher affinity for anionic phospholipids (B1166683), characteristic of bacterial membranes, over the zwitterionic phospholipids more common in mammalian cells.[5][10] The depolarization of the membrane potential disrupts essential cellular processes that rely on this gradient, such as ATP synthesis and nutrient transport, further contributing to rapid cell death.[5]

dot

Figure 2. Secondary Mechanism of Action of Ramoplanin.

Quantitative Data

The following tables summarize the key quantitative data related to the mechanism of action of Ramoplanin.

| Parameter | Value | Organism/System | Reference |

| Inhibition of Transglycosylation (IC50) | 0.25 x MIC | S. aureus ATCC 25923 | [5] |

| Inhibition of MurG (IC50) | 20 x MIC | S. aureus ATCC 25923 | [5] |

| Minimum Inhibitory Concentration (MIC) | 2 µg/ml | S. aureus ATCC 25923 | [10] |

| Minimum Bactericidal Concentration (MBC) | 4 µg/ml | S. aureus ATCC 25923 | [10] |

| Minimum Inhibitory Concentration (MIC90) | ≤ 1.0 µg/ml | Gram-positive organisms | [11] |

| Binding Stoichiometry (Ramoplanin:Lipid II) | 2:1 | In vitro | [9] |

| Dissociation Constant (Kd) for Lipid II | Nanomolar range | In vitro | [9] |

Table 1: Inhibitory Concentrations and Binding Parameters of Ramoplanin.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate investigation of a drug's mechanism of action. Below are methodologies for key experiments cited in the study of Ramoplanin.

Transglycosylase Inhibition Assay

Objective: To determine the concentration of Ramoplanin required to inhibit the polymerization of Lipid II by transglycosylase enzymes.

General Workflow:

-

Preparation of Reagents:

-

Purified transglycosylase enzyme (e.g., a Penicillin-Binding Protein with transglycosylase activity).

-

Radiolabeled ([¹⁴C]- or [³H]-) or fluorescently labeled Lipid II substrate.

-

Assay buffer (typically a buffered solution at physiological pH containing necessary salts and detergents to maintain enzyme activity and substrate solubility).

-

Serial dilutions of Ramoplanin.

-

-

Assay Procedure:

-

In a microtiter plate or microcentrifuge tubes, combine the assay buffer, transglycosylase enzyme, and varying concentrations of Ramoplanin.

-

Initiate the reaction by adding the labeled Lipid II substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by adding a strong acid or boiling).

-

-

Detection and Analysis:

-

Separate the polymerized peptidoglycan from the unreacted Lipid II monomer. This can be achieved by methods such as precipitation followed by filtration, or by chromatography.

-

Quantify the amount of incorporated label in the polymer fraction using liquid scintillation counting (for radiolabels) or fluorescence measurement.

-

Plot the percentage of inhibition against the concentration of Ramoplanin and determine the IC50 value.

-

dot

Figure 3. Workflow for a Transglycosylase Inhibition Assay.

Membrane Depolarization Assay

This assay utilizes a potential-sensitive fluorescent dye to measure changes in the bacterial membrane potential upon exposure to an antimicrobial agent.

Objective: To assess the ability of Ramoplanin to depolarize the cytoplasmic membrane of bacteria.

Methodology:

-

Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus ATCC 25923) to the mid-logarithmic phase of growth.

-

Cell Preparation: Harvest the bacterial cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., PBS or a buffer containing 5 mM HEPES and 20 mM glucose).

-

Dye Loading: Add the potential-sensitive dye DiSC₃(5) to the bacterial suspension at a final concentration of approximately 0.4 µM. Incubate in the dark to allow the dye to partition into the polarized bacterial membranes, which results in fluorescence quenching.

-

Fluorescence Measurement: Place the dye-loaded cell suspension in a fluorometer and monitor the baseline fluorescence.

-

Addition of Ramoplanin: Add varying concentrations of Ramoplanin to the cell suspension and continue to monitor the fluorescence over time.

-

Data Analysis: An increase in fluorescence indicates the release of the dye from the membrane due to depolarization. The rate and extent of fluorescence increase are proportional to the degree of membrane depolarization.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes in bacterial cells following treatment with an antibiotic.

Objective: To observe the morphological effects of Ramoplanin on bacterial cell structure.

Methodology:

-

Treatment: Expose mid-log phase bacteria to Ramoplanin at concentrations corresponding to the MIC and MBC for a specified duration (e.g., 1-3 hours).

-

Fixation: Harvest the cells and fix them with a primary fixative, such as 2.5% glutaraldehyde (B144438) in a cacodylate buffer, to preserve the cellular structures.

-

Post-fixation: After washing, post-fix the cells with 1% osmium tetroxide to enhance the contrast of membranes.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol (B145695) concentrations and embed them in a resin (e.g., Epon).

-

Sectioning and Staining: Cut ultra-thin sections of the embedded samples using an ultramicrotome. Stain the sections with heavy metal stains, such as uranyl acetate (B1210297) and lead citrate, to further increase contrast.

-

Imaging: Examine the sections using a transmission electron microscope and document any morphological changes, such as cell wall thickening, septal defects, or membrane damage.[5]

Conclusion

The mechanism of action of Ramoplanin is multifaceted, with its primary and most potent activity being the inhibition of peptidoglycan synthesis through the sequestration of Lipid II. This targeted disruption of a vital bacterial process, coupled with a secondary membrane-depolarizing effect at higher concentrations, results in a powerful and rapid bactericidal effect against a range of clinically important Gram-positive pathogens. The unique binding site on Lipid II, distinct from that of other antibiotics like vancomycin, makes Ramoplanin a valuable agent in the fight against antibiotic resistance. Further research into its precise molecular interactions and the development of analogues could lead to new therapeutic strategies for treating challenging bacterial infections.

References

- 1. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The mechanism of action of ramoplanin and enduracidin - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 7. pnas.org [pnas.org]

- 8. Ramoplanin at bactericidal concentrations induces bacterial membrane depolarization in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ramoplanin: a topical lipoglycodepsipeptide antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A-62198 (Clarithromycin): An In-Depth Technical Guide on its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity for the macrolide antibiotic A-62198, commonly known as Clarithromycin. This document includes quantitative data on its efficacy against a range of clinically relevant pathogens, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. It is effective against a variety of Gram-positive and some Gram-negative bacteria, as well as atypical pathogens. Its clinical utility extends to the treatment of respiratory tract infections, skin and soft tissue infections, and as a component of multi-drug regimens for the eradication of Helicobacter pylori.

Mechanism of Action

Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptides, ultimately halting bacterial growth.

Antibacterial Spectrum of Activity

The in vitro activity of Clarithromycin is summarized in the table below, presenting the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of clinical isolates.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Bordetella pertussis | 0.06 | 0.125 |

| Helicobacter pylori | 0.016 - 0.062 | 0.125 - 2.0 |

| Mycobacterium abscessus subsp. abscessus (T28 strains) | >16 | >16 |

| Mycobacterium abscessus subsp. abscessus (C28 strains) | 2.0 | 2.0 |

| Mycobacterium abscessus subsp. massiliense | 1.0 | 1.0 |

| Mycobacterium abscessus subsp. bolletii | >16 | >16 |

Note: MIC values can vary based on the testing methodology and geographical location of the isolates.

Experimental Protocols for Susceptibility Testing

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Clarithromycin against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of Clarithromycin in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Clarithromycin in a suitable solvent as recommended by CLSI.

-

Serial Dilutions: Perform two-fold serial dilutions of the Clarithromycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of Clarithromycin that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar (B569324) Dilution Method

This method involves incorporating serial dilutions of Clarithromycin into an agar medium, which is then spot-inoculated with a standardized bacterial suspension.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of Clarithromycin in a suitable solvent.

-

Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of Clarithromycin. This is achieved by adding the appropriate volume of the Clarithromycin stock solution or its dilutions to molten agar before pouring the plates. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. The final inoculum on the agar surface should be approximately 10^4 CFU per spot.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Clarithromycin that prevents the visible growth of the bacteria on the agar.

Conclusion

This compound (Clarithromycin) remains a clinically important macrolide antibiotic with a well-defined spectrum of activity against many common pathogens. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals in the ongoing efforts of antimicrobial research and development. Adherence to standardized methodologies, such as those provided by CLSI, is crucial for the accurate and reproducible assessment of its antibacterial efficacy.

Ramoplanin: A Technical Guide to its Discovery, Origin, and Characterization

For Immediate Distribution

A-16686 – R&D

This technical guide provides an in-depth overview of the discovery, origin, production, and biological activity of Ramoplanin, a potent lipoglycodepsipeptide antibiotic. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development.

Executive Summary

Ramoplanin is a powerful antibiotic complex produced by the actinomycete Actinoplanes sp., demonstrating significant activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its unique mechanism of action, which involves the sequestration of the peptidoglycan precursor Lipid II, prevents cross-resistance with other antibiotic classes, making it a compound of significant clinical interest.[1][2] This guide details the history of its discovery, the characteristics of the producing organism, comprehensive experimental protocols for its production and assessment, and a summary of its antimicrobial efficacy.

Discovery and Origin

Ramoplanin, initially designated A-16686, was discovered in 1983 by researchers at Gruppo Lepetit in Italy.[2] The discovery was the result of a targeted screening program for novel antibiotics from actinomycetes isolated from diverse environmental sources. The producing organism, strain ATCC 33076, was isolated from a soil sample collected in Vaghalbod, India.[2][3][4]

Initial screening methodologies identified the activity of A-16686 through its selective inhibition of cell wall-possessing Staphylococcus aureus over its cell wall-deficient L-form. Subsequent screening programs have utilized more targeted approaches, such as the "LiaRS assay," a whole-cell biosensor using Bacillus subtilis that detects compounds interfering with the Lipid II cycle.[1] While Actinoplanes sp. ATCC 33076 was the original source, later studies have revealed that the production of Ramoplanin-related compounds is relatively widespread among actinomycetes, with 49 distinct strains from genera including Micromonospora, Nocardia, and Streptomyces also identified as producers.[1][5]

The producing strain, ATCC 33076, was formally classified as a novel species, Actinoplanes ramoplaninifer, based on phylogenetic, morphological, and chemotaxonomic data.[3][4]

Physicochemical Properties and Structure

Ramoplanin is a glycolipodepsipeptide that is produced as a complex of three primary, closely related components: A1, A2, and A3.[1] These components share a common 17-amino acid depsipeptide core, cyclized via an ester linkage, and a dimannosyl carbohydrate moiety. The differentiation between the components arises from variations in the N-terminal acyl side chain.[2] The most abundant component in a typical fermentation is Ramoplanin A2.[1][2]

| Component | Relative Abundance (%) |

| Ramoplanin A1 | 6 - 12% |

| Ramoplanin A2 | 72 - 86% |

| Ramoplanin A3 | 8 - 14% |

Experimental Protocols

Fermentation of Actinoplanes ramoplaninifer ATCC 33076

This protocol outlines the general procedure for the production of Ramoplanin in a laboratory setting.

-

Strain Rehydration and Inoculum Preparation:

-

Aseptically open a lyophilized vial of Actinoplanes ramoplaninifer ATCC 33076.

-

Rehydrate the pellet with 0.5-1.0 mL of ATCC® Medium 1877 (ISP Medium 2 without agar) and transfer the entire suspension to a tube containing 5-6 mL of the same broth.

-

Incubate at 30°C for 5-7 days, or until sufficient growth is observed. This serves as the seed culture.

-

-

Production Fermentation:

-

Prepare the production medium. A variety of media can be used; a common base includes soybean meal, glucose, and salts. Production can be enhanced by the addition of amino acids such as L-leucine.

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate in a shaker incubator at 30°C with vigorous agitation (e.g., 220 rpm) for 7 to 10 days.

-

Monitor production periodically by taking samples for HPLC analysis.

-

Isolation and Purification of Ramoplanin

The following protocol details the extraction and purification of the Ramoplanin complex from the fermentation broth.

-

Mycelial Removal: Centrifuge the fermentation broth (e.g., 4000 rpm for 20 minutes) to pellet the mycelia. The supernatant contains the secreted Ramoplanin.

-

Acidification and Extraction:

-

Adjust the pH of the supernatant to 3.0 using a strong acid (e.g., 10N HCl).

-

Extract the acidified supernatant twice with an equal volume of ethyl alcohol or another suitable organic solvent like ethyl acetate.

-

Combine the organic phases.

-

-

Initial Purification by Resin Chromatography:

-

Apply the crude extract to a macroporous resin column (e.g., WQ NO. 1 or Amberlite XAD).

-

Wash the column with deionized water to remove polar impurities.

-

Elute the Ramoplanin complex with a step gradient of aqueous ethanol (B145695). The target compound typically elutes with 30-50% ethanol.

-

-

Final Purification by Reversed-Phase HPLC:

-

Concentrate the ethanol eluent containing Ramoplanin.

-

Perform preparative reversed-phase HPLC (e.g., on a C18 column).

-

Use a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) (e.g., 0.4% ammonium formate/acetonitrile, 68:32 v/v).

-

Collect the peaks corresponding to the Ramoplanin components, which can be detected by UV absorbance at 231 nm.

-

Desalt the purified fractions and lyophilize to obtain pure Ramoplanin powder.

-

Minimum Inhibitory Concentration (MIC) Testing

The determination of Ramoplanin's MIC is performed using the broth microdilution method, following CLSI guidelines, with a critical modification to account for the compound's physical properties.

-

Stock Solution Preparation: Prepare a stock solution of Ramoplanin in a suitable solvent (e.g., 30% methanol (B129727) or DMSO).

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CA-MHB). Crucially, supplement the broth with 0.01% to 0.02% bovine serum albumin (BSA). This prevents the adsorption of the lipophilic Ramoplanin to the plastic surfaces of the microtiter plates, which would otherwise lead to falsely elevated MIC values.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the BSA-supplemented CA-MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the Ramoplanin stock solution in the BSA-supplemented CA-MHB to achieve the desired final concentration range.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of Ramoplanin that completely inhibits visible bacterial growth.

Mechanism of Action

Ramoplanin exerts its bactericidal effect by targeting a fundamental process in Gram-positive bacteria: cell wall biosynthesis. Its mechanism is distinct from beta-lactams and glycopeptides like vancomycin.

-

Target Binding: Ramoplanin targets and sequesters Lipid II, the essential lipid-linked precursor of peptidoglycan.[1]

-

Inhibition of Transglycosylation: By binding to Lipid II on the outer surface of the cytoplasmic membrane, Ramoplanin physically obstructs the substrate from the enzymes responsible for the subsequent steps of peptidoglycan synthesis, primarily the transglycosylases (also known as penicillin-binding proteins).[1] This blockage prevents the polymerization of the glycan chains, thereby halting the construction of the cell wall.

-

Membrane Depolarization: At concentrations at or above the minimal bactericidal concentration (MBC), Ramoplanin has also been shown to induce membrane depolarization, which contributes to its rapid bactericidal activity.[6]

Antimicrobial Activity

Ramoplanin demonstrates potent and bactericidal activity exclusively against Gram-positive bacteria. It is particularly effective against clinically important pathogens that have developed resistance to other antibiotics. It shows no activity against Gram-negative bacteria or fungi.[1]

| Organism | Resistance Profile | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | - | - | ≤ 2.0 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | - | - | 1.50 |

| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | - | - | 1.45 |

| Enterococcus faecalis | Vancomycin-Susceptible | - | - | ≤ 2.0 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.5 - 2.0 | - | ≤ 2.0 |

| Clostridium difficile | (Including Vanc-Intermediate & Metro-Resistant) | 0.03 - 0.5 | 0.25 | 0.25 |

Conclusion

Ramoplanin remains a significant antibiotic candidate due to its potent activity against challenging Gram-positive pathogens and its novel mechanism of action that circumvents existing resistance pathways. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers involved in the study of natural products, antibiotic development, and the ongoing challenge of antimicrobial resistance. Further investigation into the biosynthesis and potential for derivatization of Ramoplanin could yield next-generation antibiotics with improved therapeutic profiles.

References

- 1. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Classification of Actinoplanes sp. ATCC 33076, an actinomycete that produces the glycolipodepsipeptide antibiotic ramoplanin, as Actinoplanes ramoplaninifer sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glycolipodepsipeptide Class of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycolipodepsipeptides

The rising threat of antimicrobial resistance necessitates the exploration of novel classes of antibiotics with unique mechanisms of action. Among these, the glycolipodepsipeptide class presents a promising avenue for the development of new therapeutics against multidrug-resistant Gram-positive pathogens. These complex natural products are characterized by a unique molecular architecture comprising a cyclic peptide core, a depsipeptide bond (a lactone or ester linkage within the peptide ring), a lipid side chain, and a glycosidic moiety. This intricate structure allows them to interact with bacterial cell wall precursors, leading to potent bactericidal activity.

This technical guide provides a comprehensive overview of the glycolipodepsipeptide class of antibiotics, with a focus on its prominent member, ramoplanin (B549286), and related compounds. It delves into their chemical structures, physicochemical properties, detailed mechanisms of action, and antimicrobial spectra. Furthermore, this guide furnishes detailed experimental protocols for their study and visualizes key biological pathways and experimental workflows to aid in research and development efforts.

Chemical Structure and Physicochemical Properties

The defining structural features of glycolipodepsipeptides include a macrocyclic peptide backbone containing both proteinogenic and non-proteinogenic amino acids. A key characteristic is the presence of a depsipeptide bond, which contributes to the conformational rigidity of the molecule. A lipid tail is typically attached to an N-terminal amino acid, facilitating anchoring to the bacterial cell membrane. Finally, a carbohydrate moiety, often a mannose or a related sugar, is glycosidically linked to an amino acid residue. This combination of a hydrophobic lipid tail and a hydrophilic sugar group imparts an amphipathic nature to these molecules.

For comparative purposes, this section also includes the physicochemical properties of daptomycin (B549167), a clinically important cyclic lipopeptide that lacks the glycan moiety, and friulimicin, another lipopeptide antibiotic.

Table 1: Physicochemical Properties of Selected Glycolipodepsipeptides and Related Lipopeptide Antibiotics

| Property | Ramoplanin A2 | Enduracidin A | Daptomycin | Friulimicin B |

| Molecular Formula | C₁₁₉H₁₅₄ClN₂₁O₄₀[1] | C₁₀₇H₁₃₈Cl₂N₂₆O₃₁ | C₇₂H₁₀₁N₁₇O₂₆ | C₅₉H₉₄N₁₄O₁₉[2] |

| Molecular Weight ( g/mol ) | 2554.10[1] | 2352.94[3] | 1620.67 | 1339.5 |

| Solubility | Water (>100 mg/mL)[4] | Soluble in acidic water, methanol | Limited solubility in water; soluble in methanol, DMSO, ethanol[5] | Water-soluble[6] |

| General Characteristics | Glycolipodepsipeptide[4] | Structurally related to ramoplanin[7] | Cyclic lipopeptide[8] | Anionic lipopeptide[9] |

Mechanism of Action

Glycolipodepsipeptides primarily exert their bactericidal effect by interfering with the biosynthesis of the bacterial cell wall, a pathway essential for the survival of Gram-positive bacteria. However, the precise molecular targets and mechanisms can vary within this class and in comparison to other lipopeptide antibiotics.

Ramoplanin and Enduracidin

Ramoplanin and the structurally similar enduracidin have a unique mechanism of action that involves the sequestration of lipid intermediates in the peptidoglycan biosynthesis pathway.[7][4] They bind to both Lipid I and Lipid II, which are crucial precursors for the formation of the bacterial cell wall.[4] By forming a stable complex with these lipid intermediates, ramoplanin and enduracidin physically obstruct their utilization by key enzymes such as MurG (which synthesizes Lipid II from Lipid I) and the transglycosylases that polymerize Lipid II into the growing peptidoglycan chain.[4] This dual inhibition of two critical steps in cell wall synthesis contributes to their potent bactericidal activity and a low propensity for resistance development.

Daptomycin

Daptomycin, a cyclic lipopeptide, employs a different mechanism that targets the bacterial cell membrane. Its mode of action is calcium-dependent.[8] In the presence of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the cytoplasmic membrane of Gram-positive bacteria.[8] Once inserted, daptomycin molecules oligomerize, leading to the formation of ion channels or pores. This disrupts the integrity of the cell membrane, causing a rapid efflux of potassium ions and depolarization of the membrane potential. The loss of membrane potential ultimately leads to the cessation of essential cellular processes, including protein, DNA, and RNA synthesis, resulting in bacterial cell death.[8]

Friulimicin

Friulimicin represents another variation in the mechanism of action among lipopeptide antibiotics. Similar to daptomycin, its activity is calcium-dependent.[6] Friulimicin interrupts the cell wall precursor cycle by forming a complex with the bactoprenol (B83863) phosphate (B84403) carrier, C55-P.[6][9] C55-P is a vital lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane. By sequestering C55-P, friulimicin effectively halts the supply of building blocks for cell wall synthesis.

Antimicrobial Spectrum

Glycolipodepsipeptides and related lipopeptides exhibit potent activity primarily against a broad range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Their large molecular size generally prevents them from penetrating the outer membrane of Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Antibiotics

| Organism | Ramoplanin (MIC₉₀) | Daptomycin (MIC₉₀) | Friulimicin (MIC) | Enduracidin (MIC) |

| Staphylococcus aureus (MSSA) | 2[4] | 0.5[10] | 0.078[11] | 0.1 - 0.2 |

| Staphylococcus aureus (MRSA) | ≤0.25[12] | 0.5[10] | - | 0.2 - 0.4 |

| Enterococcus faecalis (VSE) | 0.5[13] | 4[10] | - | 0.8 |

| Enterococcus faecium (VRE) | 0.5[13] | 2[14] | - | 0.8 |

| Streptococcus pneumoniae (Pen-R) | - | ≤0.125[10] | - | - |

| Clostridium difficile | 0.25 | - | - | - |

| Lactobacillus spp. | ≤0.25[13] | - | - | - |

| Leuconostoc spp. | ≤0.25[13] | - | - | - |

| Pediococcus spp. | ≤0.25[13] | - | - | - |

Note: MIC values can vary depending on the testing methodology and specific strains.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of glycolipodepsipeptide and lipopeptide antibiotics.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Antibiotic stock solution (prepared at a high concentration in a suitable solvent).

-

Bacterial inoculum standardized to 0.5 McFarland, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

2. Procedure:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[15]

-

Add 200 µL of the twice-concentrated antibiotic solution to well 1.[15]

-

Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[15] Well 11 serves as a positive control (no antibiotic), and well 12 as a negative control (broth only).[15]

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.[15]

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[15]

3. Interpretation:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[15]

Bacterial Membrane Potential Assay

This protocol utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

1. Preparation of Materials:

-

Bacterial culture in logarithmic growth phase.

-

Appropriate growth medium or buffer (e.g., PBS).

-

DiSC₃(5) stock solution (e.g., 2 µM in DMSO).

-

A protonophore such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

-

Fluorometer or fluorescence microscope.

2. Procedure:

-

Dilute the bacterial culture to the desired cell density (e.g., OD₆₀₀ of 0.2) in fresh medium.

-

Add DiSC₃(5) to the cell suspension to a final concentration of 2 µM and incubate for approximately 5 minutes to allow the dye to equilibrate across the membrane.[16]

-

Measure the baseline fluorescence.

-

Add the antibiotic at the desired concentration and monitor the change in fluorescence over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the quenched state within the cells into the extracellular medium.

-

For a positive control, add CCCP to a separate sample to induce complete depolarization and measure the maximum fluorescence.

3. Data Analysis:

-

The change in fluorescence is proportional to the change in membrane potential. Data can be normalized to the initial fluorescence and the maximum fluorescence obtained with the depolarizing agent.

Lipid II Binding Assay (Illustrative Principle)

A detailed protocol for a specific lipid II binding assay can be complex and may involve specialized reagents. The following outlines the general principle of a fluorescence-based assay.

1. Principle: This assay relies on the change in fluorescence of a labeled component upon binding. Either the antibiotic or a lipid intermediate can be fluorescently labeled. For instance, a fluorescent analog of Lipid II can be used.

2. Illustrative Procedure:

-

Synthesize or obtain a fluorescently labeled Lipid II analog (e.g., dansyl-Lipid II).

-

In a suitable buffer system that mimics the membrane environment (e.g., containing detergents or liposomes), mix a constant concentration of the fluorescent Lipid II analog with varying concentrations of the antibiotic.

-

After an incubation period to allow for binding equilibrium, measure the fluorescence intensity or anisotropy.

-

Binding of the antibiotic to the fluorescent Lipid II will result in a change in the fluorescence signal (e.g., quenching, enhancement, or a change in polarization).

-

The binding affinity (e.g., dissociation constant, Kd) can be calculated by fitting the change in fluorescence as a function of the antibiotic concentration to a suitable binding isotherm.

Signaling Pathways and Experimental Workflows

Inhibitors of bacterial cell wall synthesis can trigger a variety of downstream cellular responses, often mediated by two-component regulatory systems (TCS). These systems allow bacteria to sense and respond to environmental stresses, including the presence of antibiotics. For example, the VraSR and WalKR (also known as YycFG) TCS in Staphylococcus aureus are known to be activated in response to cell wall damage.

Logical Workflow for Investigating Antibiotic Mechanism of Action

Caption: Workflow for elucidating an antibiotic's mechanism of action.

Signaling Pathway: Bacterial Two-Component System Response to Cell Wall Stress

Caption: Response of bacterial two-component systems to cell wall stress.

Conclusion

The glycolipodepsipeptide class of antibiotics, exemplified by ramoplanin, represents a valuable and underexplored area in the search for new antimicrobial agents. Their unique and complex chemical structures, coupled with a multifaceted mechanism of action targeting bacterial cell wall biosynthesis, make them potent inhibitors of Gram-positive pathogens. The detailed information on their chemical properties, biological activity, and relevant experimental protocols provided in this guide is intended to facilitate further research and development in this promising field. A deeper understanding of their structure-activity relationships and mechanisms of action will be crucial for the design of novel derivatives with improved pharmacokinetic properties and an expanded spectrum of activity, ultimately contributing to the fight against antimicrobial resistance.

References

- 1. scbt.com [scbt.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Enduracidin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agscientific.com [agscientific.com]

- 6. The lipopeptide antibiotic Friulimicin B inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis [beilstein-journals.org]

- 8. Daptomycin: Physicochemical, Analytical, and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activities of ramoplanin, selected glycopeptides, fluoroquinolones, and other antibiotics against clinical bloodstream isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. frontiersin.org [frontiersin.org]

Unidentified Compound A-62198: No Evidence of Peptidoglycan Synthesis Inhibition Found in Public Domain

A comprehensive search of scientific literature and chemical databases has yielded no information on a compound designated A-62198 with a role in the inhibition of peptidoglycan synthesis. Researchers, scientists, and drug development professionals are advised that this identifier does not correspond to any known antibacterial agent with the specified mechanism of action in the public domain.

Extensive queries for "this compound" and its potential links to bacterial cell wall synthesis have failed to produce any relevant scientific data. This suggests that "this compound" may be an internal, unpublished compound code, a misnomer, or a significant typographical error. Without primary literature or database entries, it is impossible to fulfill the request for an in-depth technical guide, including quantitative data, experimental protocols, and mechanistic diagrams.

One search result pointed to a complex molecule with the identifier "Mdl 62198" in the PubChem database; however, this entry lacks any associated biological activity data or publications linking it to peptidoglycan synthesis. Similarly, other database hits were for unrelated metabolites or generic catalog numbers without scientific context.

For researchers investigating inhibitors of peptidoglycan synthesis, it is recommended to focus on well-documented compounds. The bacterial cell wall remains a critical target for antibiotic development, with established classes of inhibitors including β-lactams (e.g., penicillin, oxacillin) and glycopeptides (e.g., vancomycin).[1][2][3] The synthesis of peptidoglycan is a multi-stage process that offers several enzymatic targets for inhibition.[3][4]

A general overview of the peptidoglycan synthesis pathway and points of inhibition by known antibiotics is provided below for informational purposes.

General Peptidoglycan Synthesis Pathway and Inhibition

The biosynthesis of peptidoglycan is a fundamental process for most bacteria, providing structural integrity to the cell wall.[5] The process can be broadly divided into three stages: cytoplasmic, membrane-associated, and periplasmic (in Gram-negative bacteria) or extracellular (in Gram-positive bacteria).

Below is a conceptual workflow illustrating the key stages of this pathway, which are common targets for antibiotic action.

Caption: Generalized pathway of bacterial peptidoglycan synthesis.

This diagram illustrates the progression from cytoplasmic precursors to the final cross-linked peptidoglycan in the cell wall. Many well-known antibiotics function by interrupting these steps. For instance, fosfomycin (B1673569) inhibits MurA, cycloserine acts on enzymes in the pentapeptide formation stage, vancomycin (B549263) binds to the D-Ala-D-Ala terminus of Lipid II to block transglycosylation and transpeptidation, and β-lactams inhibit the final transpeptidation step catalyzed by penicillin-binding proteins (PBPs).

Hypothetical Experimental Workflow for Identifying Peptidoglycan Synthesis Inhibitors

Should a novel compound be under investigation for this mechanism of action, a typical experimental workflow would be employed. The following diagram outlines a logical progression of experiments to confirm the inhibition of peptidoglycan synthesis.

References

- 1. PubChemLite - Mdl 62,198 (C106H170ClN21O30) [pubchemlite.lcsb.uni.lu]

- 2. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: Showing metabocard for 2-S-glutathionyl acetate (HMDB0062198) [hmdb.ca]

- 5. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Interaction Between Ramoplanin and Lipid II

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the foundational research surrounding the interaction between the lipoglycodepsipeptide antibiotic Ramoplanin (B549286) and its molecular target, Lipid II. Ramoplanin demonstrates potent bactericidal activity against a range of Gram-positive pathogens, including drug-resistant strains like MRSA and VRE, by disrupting the biosynthesis of the bacterial cell wall.[1][2][3][4][5] Its unique mechanism, which involves the sequestration of the essential peptidoglycan precursor Lipid II, makes it a subject of significant interest for antibiotic research and development.[4][6][7]

Core Mechanism of Action: Lipid II Sequestration

The bactericidal activity of Ramoplanin stems from its ability to inhibit the late stages of peptidoglycan biosynthesis.[4][6] Initially, it was thought to block the MurG enzyme, which synthesizes Lipid II from Lipid I.[8][9] However, subsequent and more definitive research has shown that Ramoplanin's primary target is Lipid II itself.[1][8][10] It acts by binding to and sequestering Lipid II, the substrate for transglycosylase enzymes (also known as Penicillin-Binding Proteins), thereby preventing the polymerization of the glycan chains that form the backbone of the peptidoglycan layer.[1][5][8][10]

The interaction is highly specific and efficient. Key findings include:

-

Dimeric Binding: Ramoplanin binds to Lipid II as a C₂ symmetrical dimer, forming a 2:1 Ramoplanin:Lipid II complex.[1][5][8] This stoichiometry has been confirmed by inhibition curves and Job titration experiments.[8]

-

Target Moiety: The binding interaction is primarily with the pyrophosphate moiety of Lipid II.[11] This is distinct from glycopeptide antibiotics like vancomycin, which target the D-Ala-D-Ala portion of the Lipid II pentapeptide.[11][12]

-

Membrane Anchoring: Ramoplanin's hydrophobic acyl chain serves to anchor the molecule to the bacterial cell membrane, positioning it to effectively intercept Lipid II at the membrane surface.[1][6] The crystal structure of Ramoplanin reveals an amphipathic dimer that is well-suited for this membrane interaction.[6]

-

Induced Aggregation: The binding of Ramoplanin to Lipid II can induce the formation of higher-order aggregates or fibrils, which may contribute to the tight binding and effective sequestration of the substrate.[1]

Quantitative Data on the Ramoplanin-Lipid II Interaction

Biophysical studies have quantified the key parameters of the Ramoplanin-Lipid II interaction, providing a basis for understanding its potency. The data below is summarized from various experimental conditions.

| Parameter | Value / Observation | Method(s) | Key Insight |

| Binding Stoichiometry | 2:1 (Ramoplanin:Lipid II) | Inhibition Kinetics, Job Titration | The inhibitory species is a Ramoplanin dimer complexed with a single Lipid II molecule.[5] |

| Apparent Dissociation Constant (Kᵈ) | Nanomolar (nM) range | Inhibition Assays | Indicates exceptionally tight binding between the Ramoplanin dimer and Lipid II.[8] |

| Transglycosylation Inhibition (IC₅₀) | ~0.25x MIC | In vitro enzymatic assays | Inhibition of the primary target, transglycosylation, occurs at concentrations below the MIC, confirming it as the main mode of action.[1] |

| MurG Inhibition (IC₅₀) | ~20x MIC | In vitro enzymatic assays | The MurG step is inhibited only at much higher concentrations, ruling it out as the primary target.[1] |

Key Experimental Protocols

The elucidation of Ramoplanin's mechanism relied on several key biophysical and biochemical techniques. The generalized protocols for these core experiments are outlined below.

-

Objective: To quantify the inhibitory effect of Ramoplanin on the polymerization of Lipid II by transglycosylase enzymes.

-

Methodology:

-

Reagents & Preparation: Purified transglycosylase (e.g., a Class A PBP), radiolabeled or fluorescently-labeled Lipid II substrate, Ramoplanin stock solutions, and an appropriate buffer system.

-

Reaction Setup: In a microtiter plate or reaction tube, combine the buffer, varying concentrations of Ramoplanin, and the transglycosylase enzyme.

-

Initiation: Add the Lipid II substrate to initiate the polymerization reaction. Incubate at the optimal temperature for the enzyme (e.g., 37°C).

-

Quenching & Separation: Stop the reaction after a defined time period. The polymerized peptidoglycan product is then separated from the unreacted Lipid II substrate, often by precipitation or chromatography.

-

Quantification: The amount of incorporated label in the polymer product is measured (e.g., via scintillation counting or fluorescence).

-

Analysis: Plot the percentage of inhibition against the Ramoplanin concentration. Fit the data using a suitable dose-response model to determine the IC₅₀ value.

-

-

Objective: To measure the real-time binding kinetics (association and dissociation rates) and affinity (Kᵈ) of the Ramoplanin-Lipid II interaction.

-

Methodology:

-

Sensor Chip Preparation: Immobilize Lipid II onto the surface of a sensor chip. This is typically done by creating a lipid bilayer on the chip surface (e.g., using a POPC:POPG mixture to mimic a bacterial membrane) and incorporating Lipid II.[1]

-

Analyte Preparation: Prepare a series of precise dilutions of Ramoplanin in a suitable running buffer.

-

Binding Measurement:

-

Association: Inject a Ramoplanin solution over the sensor surface at a constant flow rate and monitor the increase in the SPR signal (measured in Response Units, RU) as Ramoplanin binds to the immobilized Lipid II.

-

Dissociation: Replace the Ramoplanin solution with running buffer and monitor the decrease in the SPR signal as the complex dissociates.

-

-

Regeneration: If necessary, inject a regeneration solution to remove all bound Ramoplanin, preparing the surface for the next injection cycle.

-

Data Analysis: Fit the association and dissociation curves from the different Ramoplanin concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᵈ = kₔ/kₐ).

-

-

Objective: To map the binding interface between Ramoplanin and Lipid II and to determine the three-dimensional structure of the complex.

-

Methodology:

-

Sample Preparation: Prepare samples of Ramoplanin and a soluble analog of Lipid II. Often, one component is isotopically labeled (e.g., with ¹⁵N or ¹³C) to aid in spectral analysis.

-

Titration & Spectral Acquisition: Acquire a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of the labeled molecule while titrating in the unlabeled binding partner.

-

Chemical Shift Perturbation (CSP) Analysis: Monitor the changes (perturbations) in the chemical shifts of the signals in the NMR spectrum upon addition of the ligand. Residues with significant shifts are identified as being part of or near the binding interface.

-

NOESY for Structural Restraints: Acquire Nuclear Overhauser Effect Spectroscopy (NOESY) spectra of the saturated complex. Cross-peaks in the NOESY spectrum identify protons that are close in space (<5 Å), providing distance restraints for structure calculation. Binding studies have identified NOEs between the MurNAc sugar of Lipid II and the Hpg-6 and Hpg-7 residues of Ramoplanin.[6]

-

Structure Calculation: Use the CSP data and the distance restraints from NOESY experiments as inputs for molecular modeling software to calculate and refine the 3D structure of the Ramoplanin-Lipid II complex.

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involved in the study of Ramoplanin's interaction with Lipid II.

Caption: Ramoplanin dimers sequester Lipid II at the membrane, inhibiting transglycosylation and halting cell wall synthesis.

Caption: A streamlined workflow for quantifying Ramoplanin-Lipid II binding kinetics using Surface Plasmon Resonance.

Caption: Logical flow demonstrating how raw NMR data is translated into a high-resolution 3D structural model of the complex.

References

- 1. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of Ramoplanin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and biochemical analysis of a key series of ramoplanin analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]

- 8. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rethinking ramoplanin: the role of substrate binding in inhibition of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Early In Vitro Efficacy of Ramoplanin (A-62198): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramoplanin (B549286), also known by the identifiers A-62198 and MDL 62,198, is a glycolipodepsipeptide antibiotic with potent bactericidal activity against a broad spectrum of gram-positive bacteria.[1][2][3] Its unique mechanism of action, targeting a crucial step in bacterial cell wall synthesis, has made it a subject of significant interest, particularly for its efficacy against multi-drug-resistant pathogens. This technical guide provides an in-depth summary of early in vitro studies elucidating the efficacy and mechanism of action of Ramoplanin.

Quantitative In Vitro Efficacy

Ramoplanin has demonstrated potent in vitro activity against a wide range of clinically relevant gram-positive aerobic and anaerobic bacteria.[1][4] This includes activity against strains resistant to other classes of antibiotics, such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[2][5]

Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Ramoplanin against various gram-positive bacteria as reported in early in vitro studies. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Organism | Number of Isolates | Ramoplanin MIC Range (µg/mL) | Ramoplanin MIC₅₀ (µg/mL) | Ramoplanin MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Oxacillin-Susceptible) | Not Specified | ≤0.25 | Not Reported | Not Reported |

| Staphylococcus aureus (Oxacillin-Resistant) | Not Specified | ≤0.25 | Not Reported | Not Reported |

| Coagulase-Negative Staphylococci | Not Specified | ≤0.25 | Not Reported | Not Reported |

| Enterococcus faecalis | Not Specified | Not Reported | Not Reported | 0.5 |

| Enterococcus faecium (Vancomycin-Resistant) | 92 | ≤0.25 - 0.5 | Not Reported | 0.5 |

| Clostridium difficile | 105 | 0.03 - 0.5 | 0.25 | 0.25 |

| Lactobacillus spp. | Not Specified | ≤0.25 | Not Reported | Not Reported |

| Leuconostoc spp. | Not Specified | ≤0.25 | Not Reported | Not Reported |

| Pediococcus spp. | Not Specified | ≤0.25 | Not Reported | Not Reported |

Table 1: In Vitro Activity of Ramoplanin Against Aerobic Gram-Positive Cocci. [6][7][8]

| Organism | Number of Isolates | Ramoplanin MIC Range (µg/mL) | Ramoplanin MIC₅₀ (µg/mL) | Ramoplanin MIC₉₀ (µg/mL) |

| Bacteroides fragilis group | 89 | >256 | >256 | >256 |

| Other Bacteroides species | 16 | >256 | >256 | >256 |

| Anaerobic cocci | 114 | Not Specified | Not Specified | Not Specified |

| Clostridium species | 426 | 0.06 - 0.5 | Not Specified | Not Specified |

| Non-sporeforming anaerobic Gram-positive rods | 227 | ≤0.25 | Not Specified | Not Specified |

Table 2: In Vitro Activity of Ramoplanin Against Anaerobic Intestinal Bacteria. [9][10]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ramoplanin's primary mechanism of action is the inhibition of bacterial cell wall biosynthesis.[11][12][13] It specifically targets the late stages of peptidoglycan synthesis, a pathway essential for maintaining the structural integrity of bacterial cells.

The key steps in Ramoplanin's mechanism of action are:

-

Binding to Lipid II: Ramoplanin binds to Lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway.[2][11][14] Lipid II is responsible for transporting the building blocks of the cell wall across the cell membrane.

-

Inhibition of Transglycosylation: By sequestering Lipid II, Ramoplanin effectively prevents its utilization by peptidoglycan glycosyltransferases (also known as transglycosylases).[11][15] This enzymatic step is responsible for polymerizing the glycan chains of the peptidoglycan.

-

Disruption of Cell Wall Formation: The inhibition of transglycosylation halts the synthesis of the peptidoglycan layer, leading to a weakened cell wall and ultimately, cell death.[2]

At bactericidal concentrations, Ramoplanin has also been shown to induce depolarization of the bacterial cell membrane in Staphylococcus aureus.[15][16] This secondary mechanism may contribute to its rapid bactericidal activity.[16]

Signaling Pathway and Experimental Workflow Diagrams

Peptidoglycan Biosynthesis Inhibition by Ramoplanin

Caption: Inhibition of peptidoglycan synthesis by Ramoplanin.

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method [5][17]

-

Objective: To determine the minimum concentration of Ramoplanin that inhibits the visible growth of a bacterium.

-

Materials:

-

Ramoplanin stock solution

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

-

-

Procedure:

-

Prepare serial two-fold dilutions of Ramoplanin in CAMHB in the wells of a 96-well microtiter plate.

-

Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Add the bacterial inoculum to each well containing the Ramoplanin dilutions. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

The MIC is determined as the lowest concentration of Ramoplanin at which there is no visible growth (turbidity) in the well.

-

2. Agar (B569324) Dilution Method [9][10]

-

Objective: Similar to broth microdilution, but performed on a solid medium.

-

Materials:

-

Ramoplanin stock solution

-

Molten agar medium (e.g., Mueller-Hinton agar)

-

Petri dishes

-

Bacterial culture adjusted to a standardized turbidity.

-

-

Procedure:

-

Prepare a series of agar plates each containing a specific concentration of Ramoplanin. This is done by adding the appropriate volume of the drug stock solution to the molten agar before pouring the plates.

-

Spot-inoculate a standardized suspension of the test organism onto the surface of each agar plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is the lowest concentration of Ramoplanin that completely inhibits the growth of the organism.

-

Time-Kill Studies

-

Objective: To assess the bactericidal activity of Ramoplanin over time.[16]

-

Procedure:

-

A standardized inoculum of the test organism (e.g., 5 x 10⁵ CFU/mL) is added to flasks containing broth with various concentrations of Ramoplanin (e.g., 0.25x, 1x, 2x, and 4x the MIC). A growth control flask without the antibiotic is also included.

-

The flasks are incubated at 37°C with shaking.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours), aliquots are removed from each flask.

-

Serial dilutions of the aliquots are plated onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

-

The results are plotted as log₁₀ CFU/mL versus time to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

-

Membrane Depolarization Assay

-

Objective: To determine if Ramoplanin affects the bacterial cell membrane potential.[16]

-

Procedure:

-

Bacterial cells are grown to the mid-logarithmic phase and harvested.

-

The cells are washed and resuspended in a suitable buffer.

-

A membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)) is added to the cell suspension.

-

The baseline fluorescence is measured.

-

Ramoplanin is added at various concentrations, and the change in fluorescence is monitored over time. An increase in fluorescence indicates depolarization of the cell membrane.

-

Conclusion

Early in vitro studies have established Ramoplanin (this compound) as a potent antibacterial agent with a robust efficacy against a wide array of gram-positive pathogens, including those with resistance to other antibiotics. Its mechanism of action, the inhibition of peptidoglycan synthesis via the sequestration of Lipid II, represents a validated target for antibacterial drug development. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive foundation for further research and development of this promising antibiotic class.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Ramoplanin: a lipoglycodepsipeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of the Ramoplanin Activity Analogue by Double Gene Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activities of ramoplanin, selected glycopeptides, fluoroquinolones, and other antibiotics against clinical bloodstream isolates of gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of ramoplanin against vancomycin-resistant gram-positive organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Ramoplanin against Clostridium difficile, Including Strains with Reduced Susceptibility to Vancomycin or with Resistance to Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro activity of ramoplanin and comparator drugs against anaerobic intestinal bacteria from the perspective of potential utility in pathology involving bowel flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro activities of ramoplanin, teicoplanin, vancomycin, linezolid, bacitracin, and four other antimicrobials against intestinal anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of ramoplanin and enduracidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of peptidoglycan biosynthesis by ramoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Ramoplanin inhibits bacterial transglycosylases by binding as a dimer to lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Ramoplanin at Bactericidal Concentrations Induces Bacterial Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis for Ramoplanin's Bactericidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ramoplanin (B549286) is a potent lipoglycodepsipeptide antibiotic with significant bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Its primary mechanism of action involves the inhibition of bacterial cell wall biosynthesis, a pathway essential for bacterial viability.[2][5] This technical guide provides an in-depth exploration of the molecular underpinnings of Ramoplanin's bactericidal effects, detailing its primary target, the kinetics of its inhibitory action, and the downstream cellular consequences. The guide also compiles quantitative data on its antimicrobial efficacy and outlines the experimental protocols used to elucidate its mechanism.

Primary Mechanism of Action: Inhibition of Peptidoglycan Transglycosylation

The bactericidal activity of Ramoplanin primarily stems from its ability to disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Ramoplanin achieves this by targeting and sequestering Lipid II, the lipid-linked precursor of peptidoglycan.[3][4][6][7]

The Target: Lipid II

Lipid II is a vital intermediate in the peptidoglycan biosynthesis pathway. It is synthesized on the cytoplasmic side of the bacterial membrane and subsequently flipped to the external surface, where it serves as the substrate for transglycosylase enzymes.[1][8] These enzymes polymerize Lipid II into long glycan chains, which are then cross-linked to form the rigid peptidoglycan mesh.

The Interaction: Dimeric Binding and Sequestration

Ramoplanin inhibits the transglycosylation step by binding directly to Lipid II on the outer leaflet of the bacterial membrane.[6][7][9] This interaction is characterized by a specific stoichiometry, with two molecules of Ramoplanin forming a dimeric complex with one molecule of Lipid II (2:1 stoichiometry).[9][10] This dimeric binding is highly affine, with an apparent dissociation constant in the nanomolar range.[9] The formation of this stable complex effectively sequesters Lipid II, preventing its utilization by transglycosylase enzymes and thereby halting the polymerization of the peptidoglycan chain.[2][11]

Secondary Mechanism: Inhibition of MurG (A Topic of Debate)

Early studies suggested that Ramoplanin might also inhibit the MurG enzyme, which catalyzes the conversion of Lipid I to Lipid II on the cytoplasmic side of the membrane.[5][12][13] However, more recent evidence indicates that Ramoplanin preferentially inhibits the transglycosylation step.[6][7] The concentration of Ramoplanin required to inhibit MurG is significantly higher than its minimum inhibitory concentration (MIC), suggesting that this is not its primary mode of action in a physiological context.[14]

A Secondary Contributory Mechanism: Membrane Depolarization

In addition to its primary role as a cell wall synthesis inhibitor, Ramoplanin has been shown to induce bacterial membrane depolarization at bactericidal concentrations.[15][16] This effect is observed at concentrations at or above the minimal bactericidal concentration (MBC). The proposed mechanism involves the insertion of Ramoplanin's lipid tail into the bacterial membrane, leading to a disruption of the membrane potential.[14] This depolarization is thought to contribute to the rapid bactericidal activity of Ramoplanin.[15]

Quantitative Data on Ramoplanin's Activity

The following tables summarize the quantitative data regarding the antimicrobial and inhibitory activity of Ramoplanin.

Table 1: Minimum Inhibitory Concentrations (MIC) of Ramoplanin against various Gram-Positive Bacteria

| Bacterial Species | MIC Range (μg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 2 | [14] |

| Staphylococcus aureus (MRSA) | ≤0.25 | [17] |

| Coagulase-negative staphylococci | ≤0.25 | [17] |

| Vancomycin-resistant Enterococcus faecium | 0.5 | [18] |

| Clostridium difficile | ≤2 | [19] |

| Lactobacillus spp. | ≤0.25 | [18] |

| Leuconostoc spp. | ≤0.25 | [18] |

| Pediococcus spp. | ≤0.25 | [18] |

Table 2: Inhibitory Concentrations (IC50) of Ramoplanin

| Target/Process | IC50 | Conditions | Reference(s) |

| Transglycosylation | 0.25 x MIC | Against MSSA ATCC 25923 | [14] |

| MurG-catalyzed reaction | 20 x MIC | Against MSSA ATCC 25923 | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the molecular basis of Ramoplanin's activity.

In Vitro Transglycosylase Inhibition Assay

This assay measures the ability of Ramoplanin to inhibit the polymerization of Lipid II by transglycosylase enzymes.

-

Substrate Preparation: Radiolabeled Lipid II is synthesized and purified.

-

Enzyme Source: A membrane fraction containing active transglycosylase is prepared from a suitable bacterial strain (e.g., E. coli).

-

Reaction Mixture: The reaction is set up with a defined concentration of radiolabeled Lipid II, the enzyme preparation, and varying concentrations of Ramoplanin.

-

Incubation: The reaction is incubated at an optimal temperature for a specific duration to allow for peptidoglycan polymerization.

-

Product Separation: The polymerized peptidoglycan product is separated from the unreacted Lipid II substrate, typically using chromatography.

-

Quantification: The amount of radioactivity incorporated into the peptidoglycan product is measured to determine the extent of enzyme inhibition by Ramoplanin.

Lipid II Binding Assay

This assay quantifies the binding affinity of Ramoplanin to Lipid II.

-

Liposome Preparation: Unilamellar vesicles (liposomes) containing a defined concentration of Lipid II are prepared.

-

Fluorescent Labeling: Either Ramoplanin or Lipid II can be fluorescently labeled.

-

Titration: The fluorescently labeled component is titrated with increasing concentrations of the unlabeled component.

-

Fluorescence Measurement: Changes in fluorescence intensity or anisotropy upon binding are monitored.

-

Data Analysis: The binding data is fitted to a suitable binding model to determine the dissociation constant (Kd) and stoichiometry of the interaction. A Job titration can also be used to confirm the 2:1 Ramoplanin:Lipid II binding stoichiometry.[9]

Bacterial Membrane Depolarization Assay

This assay assesses the effect of Ramoplanin on the bacterial membrane potential.

-

Bacterial Culture: The target bacterial strain is grown to the mid-logarithmic phase.

-

Voltage-Sensitive Dye: A membrane potential-sensitive fluorescent dye, such as DiSC3(5), is added to the bacterial suspension. This dye accumulates in polarized membranes, leading to self-quenching of its fluorescence.[14][20]

-

Baseline Measurement: The baseline fluorescence of the cell suspension is measured.

-

Ramoplanin Addition: Ramoplanin is added at various concentrations (typically multiples of the MIC).

-

Fluorescence Monitoring: The change in fluorescence intensity is monitored over time. Depolarization of the membrane leads to the release of the dye into the medium and an increase in fluorescence.[14][21]

-

Data Normalization: The fluorescence change is often normalized to that induced by a known membrane-depolarizing agent.[14]

Time-Kill Kinetics Assay

This assay determines the rate at which Ramoplanin kills a bacterial population.

-

Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable growth medium.[14][22][23][24]

-

Exposure to Ramoplanin: The inoculum is exposed to various concentrations of Ramoplanin (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is included.[14][24][25]

-

Sampling over Time: Aliquots are removed from each culture at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours).[14]

-

Viable Cell Counting: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar (B569324) plates.

-

Data Analysis: The log10 CFU/mL is plotted against time for each Ramoplanin concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in the initial inoculum.[22][23]

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes in bacteria upon treatment with Ramoplanin.

-

Bacterial Treatment: Bacterial cultures are treated with Ramoplanin at specified concentrations (e.g., MIC, supra-MIC) for a defined period.

-

Fixation: The bacterial cells are fixed, typically with glutaraldehyde (B144438) and osmium tetroxide, to preserve their ultrastructure.[26][27][28][29][30]

-

Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol (B145695) washes and then embedded in a resin.[26][27][28][29]

-

Ultrathin Sectioning: The resin blocks are cut into ultrathin sections (50-70 nm).

-

Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

-

Imaging: The stained sections are examined under a transmission electron microscope to visualize cellular structures and any Ramoplanin-induced alterations.[26][30]

Visualizations of Pathways and Workflows

The following diagrams illustrate the key molecular pathways and experimental workflows described in this guide.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and biology of the ramoplanin family of peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes [frontiersin.org]

- 4. Production of Ramoplanin and Ramoplanin Analogs by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]